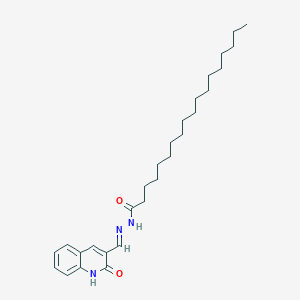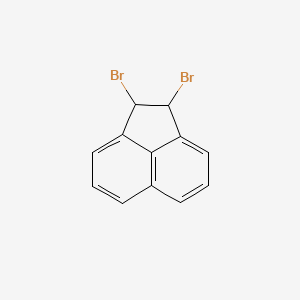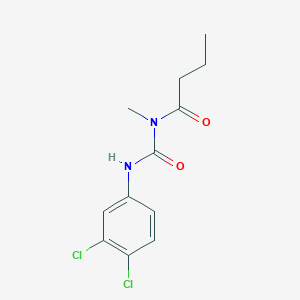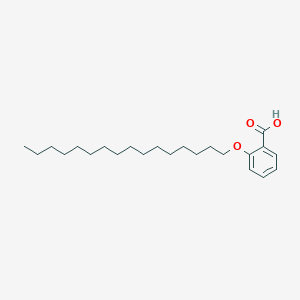![molecular formula C22H26N2O5S B11953319 N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine CAS No. 61413-49-8](/img/structure/B11953319.png)
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine typically involves the protection of the amino group of L-methionine with a benzyloxycarbonyl group, followed by coupling with L-phenylalanine. The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The coupling reaction is usually carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and as a reagent in organic synthesis.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the protecting group, the compound can interact with enzymes, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-ε-Carbobenzyloxy-L-lysine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule This sulfur atom can undergo oxidation, providing additional functional diversity compared to other similar compounds
特性
CAS番号 |
61413-49-8 |
|---|---|
分子式 |
C22H26N2O5S |
分子量 |
430.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(24-22(28)29-15-17-10-6-3-7-11-17)20(25)23-19(21(26)27)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 |
InChIキー |
LIIUSXOFVLATGY-OALUTQOASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
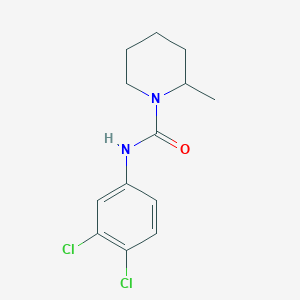
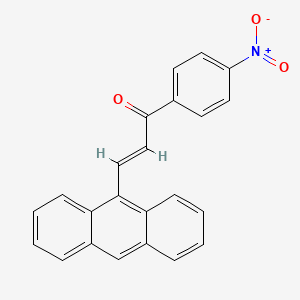
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
